

Vkgils-NH2: An Inactive Control for PAR2 Agonist Peptides - A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Vkgils-NH2**, a widely used control peptide, against its active counterpart, SLIGKV-NH2, a known agonist of the Protease-Activated Receptor 2 (PAR2). The data presented herein is collated from independent research findings to assist in the accurate interpretation of experimental results involving PAR2 activation.

Executive Summary

Vkgils-NH2 is the reverse amino acid sequence of the PAR2 activating peptide, SLIGKV-NH2. It is designed to be biologically inactive and serves as a crucial negative control in experiments studying the effects of PAR2 activation. The following guide presents data from in-vivo and invitro studies demonstrating the inert nature of **Vkgils-NH2** compared to the potent activity of SLIGKV-NH2.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from two key studies, highlighting the differential effects of SLIGKV-NH2 and **Vkgils-NH2** on physiological responses.

Table 1: In-Vivo Vasodilation in Human Forearm Resistance Vessels



Peptide	Dose (nmol/min)	Mean Change in Forearm Blood Flow (%)
SLIGKV-NH2	160	28 ± 17
800	68 ± 30	
1600	98 ± 32	_
Vkgils-NH2	Not specified	No significant effect

Data extracted from a human in-vivo study on vasodilation.[1]

Table 2: In-Vitro Mucin Secretion by Human Bronchial Epithelial Cells

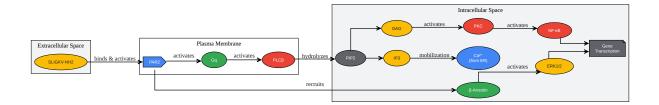
Peptide	Concentration (µM)	Mucin Secretion (relative to control)
SLIGKV-NH2	100	Statistically significant increase
1000	Statistically significant increase	
Vkgils-NH2	Not specified	No significant effect

Data from an in-vitro study on mucin secretion.[2]

Mandatory Visualization Signaling Pathway

The following diagram illustrates the signaling pathway activated by the PAR2 agonist SLIGKV-NH2. **Vkgils-NH2**, as a control peptide, does not initiate this cascade.





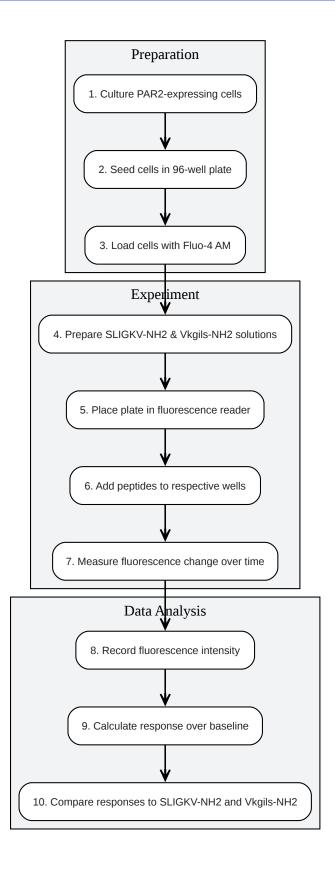
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Caption: PAR2 signaling initiated by SLIGKV-NH2, not Vkgils-NH2.

Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing PAR2 activation using a calcium mobilization assay.





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Caption: Workflow for a calcium mobilization assay.



Experimental Protocols In-Vivo Vasodilation in Human Forearm

Objective: To assess the effect of intra-arterial infusion of SLIGKV-NH2 and **Vkgils-NH2** on forearm blood flow in healthy human subjects.

Methodology:

- Healthy volunteers were recruited for the study.
- A cannula was inserted into the brachial artery for drug infusion and blood pressure monitoring.
- Forearm blood flow was measured using venous occlusion plethysmography.
- SLIGKV-NH2 was infused at increasing doses (160, 800, and 1600 nmol/min).
- A separate infusion of Vkgils-NH2 was administered as a control.
- Changes in forearm blood flow were recorded and expressed as a percentage change from baseline.[1]

In-Vitro Mucin Secretion Assay

Objective: To determine the effect of SLIGKV-NH2 and **Vkgils-NH2** on mucin secretion from human bronchial epithelial cells.

Methodology:

- Normal human bronchial epithelial (NHBE) cells were cultured.
- Cells were exposed to varying concentrations of SLIGKV-NH2 (100 μM and 1000 μM) or the control peptide Vkgils-NH2 for 30 minutes.
- The amount of mucin secreted into the culture medium was quantified using an enzymelinked immunosorbent assay (ELISA).
- The results were compared to untreated control cells.[2]



Calcium Mobilization Assay

Objective: To measure the intracellular calcium concentration change in response to PAR2 activation.

Methodology:

- PAR2-expressing cells (e.g., HEK293T) are seeded in a 96-well plate.
- The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
- Baseline fluorescence is measured using a fluorescence plate reader.
- Solutions of SLIGKV-NH2 (agonist) and Vkgils-NH2 (control) are added to the wells.
- The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored over time.[3][4][5]

Conclusion

The presented data from independent studies consistently demonstrate that **Vkgils-NH2** is an inactive peptide that does not elicit the biological responses associated with PAR2 activation by SLIGKV-NH2. Its use as a negative control is therefore essential for validating the specificity of observed effects in PAR2-related research. This guide provides researchers with the necessary comparative data and experimental context to effectively utilize **Vkgils-NH2** in their studies.

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